molecular formula C7H9N2O+ B1201516 Pralidoxime CAS No. 6735-59-7

Pralidoxime

Cat. No.: B1201516
CAS No.: 6735-59-7
M. Wt: 137.16 g/mol
InChI Key: JBKPUQTUERUYQE-UHFFFAOYSA-O
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Description

Pralidoxime iodide is a compound belonging to the oxime family, which is primarily used as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals commonly found in pesticides and nerve agents. This compound iodide works by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby alleviating the toxic effects of these compounds .

Scientific Research Applications

Pralidoxime iodide has a wide range of applications in scientific research:

Mechanism of Action

Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the enzyme cholinesterase . This compound binds to the other half (the unblocked, anionic site) of the active site and then displaces the phosphate from the serine residue .

Future Directions

While pralidoxime is a critical antidote for organophosphate poisoning, its effectiveness is still under investigation. For instance, a randomized controlled trial found no evidence that this compound improves survival or reduces the need for intubation in patients with organophosphate insecticide poisoning . Further studies of different dose regimens or different oximes are required to improve the treatment of organophosphate poisoning.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pralidoxime iodide is synthesized through a multi-step process. The initial step involves treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce this compound as the iodide salt .

Industrial Production Methods: Industrial production of this compound iodide follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Pralidoxime iodide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the synthesis of this compound iodide is the iodide salt of this compound. Other minor by-products may include unreacted starting materials and side products from incomplete reactions .

Comparison with Similar Compounds

    Obidoxime: Another oxime used as an antidote for organophosphate poisoning.

    HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.

Uniqueness of Pralidoxime Iodide: this compound iodide is unique due to its specific binding affinity and reactivation kinetics for acetylcholinesterase. It is particularly effective in reversing the effects of organophosphate poisoning when administered promptly. Its poor blood-brain barrier penetration limits its effectiveness in treating central nervous system symptoms, but it remains a critical component of antidote therapy .

Properties

Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase.

CAS No.

6735-59-7

Molecular Formula

C7H9N2O+

Molecular Weight

137.16 g/mol

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1

InChI Key

JBKPUQTUERUYQE-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O

SMILES

C[N+]1=CC=CC=C1C=NO

Canonical SMILES

C[N+]1=CC=CC=C1C=NO

melting_point

215-225 °C
215 - 225 °C

6735-59-7

physical_description

Solid

Related CAS

6735-59-7 (Parent)

shelf_life

No evidence of significant degradation products appears up to 48 hr after pralidoxime autoinjector discharge. Concentration without degradation of the solution was noted over time when the autoinjector needle caused coring of the vial closure ... Mark-1 autoinjectors are not suitable for administering pralidoxime to small children. However, the autoinjectors are a readily available source of concentrated pralidoxime for administering weight-adjusted doses in small children. The pralidoxime solution obtained in this manner remains chemically intact for at least 48 hr.
OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM.
Stable under recommended storage conditions. /Pralidoxime Chloride/

solubility

1.49e-01 g/L

Synonyms

1-methylpyridinium-2-aldoxime ion
2-formyl-1-methylpyridinium chloride oxime
2-hydroxyiminomethyl-1-methylpyridinium
2-hydroxyiminomethylpyridinium methylmethanesulfonate
2-PAM
2-Pam bromide
2-PAM chloride
Contrathion
N-methylpyridinium 2-aldoxime methylsulfate
pralidoxime
pralidoxime bromide
pralidoxime chloride
pralidoxime fumarate (1:1)
pralidoxime iodide
pralidoxime lactate (1:1)
pralidoxime mesylate
pralidoxime methyl sulfate
pralidoxime nitrate (1:1)
pralidoxime sulfate (1:1)
pralidoxime trichloroacetate
pralidoxime, 14C-labeled
Protopam
Protopam Chloride
pyridine-2-aldoxime methachloride
pyridine-2-aldoxime methiodide
pyridine-2-aldoxime methochloride

vapor_pressure

6.74X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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